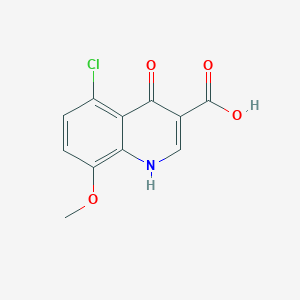

2-(pyrimidin-2-yloxy)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(pyrimidin-2-yloxy)acetamide” is a compound that contains a pyrimidine moiety . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidines can be achieved through various methods . For instance, a palladium-catalyzed synthesis of pyrimidines can be developed by the reaction of α-methyl or α-methylene ketones with formamide in the presence of palladium (II) acetate and triphenylphosphine .Molecular Structure Analysis

The molecular structure of pyrimidines has been studied using computational tools . The pyrimidine moiety has been considered as a privileged structure in medicinal chemistry . The compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities .Chemical Reactions Analysis

Pyrimidines can undergo various chemical reactions . For example, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .作用机制

安全和危害

The safety data sheet for pyrimidines indicates that they are considered hazardous by the 2012 OSHA Hazard Communication Standard . They are suspected of causing cancer . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and storing locked up .

未来方向

Future research could focus on the development of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . This proposed environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(pyrimidin-2-yloxy)acetamide involves the reaction of pyrimidine-2-ol with chloroacetyl chloride followed by reaction with ammonia.", "Starting Materials": [ "Pyrimidine-2-ol", "Chloroacetyl chloride", "Ammonia" ], "Reaction": [ "Pyrimidine-2-ol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(chloroacetyl)pyrimidine-2-ol.", "2-(Chloroacetyl)pyrimidine-2-ol is then reacted with ammonia in the presence of a base such as sodium hydroxide to form 2-(pyrimidin-2-yloxy)acetamide." ] } | |

CAS 编号 |

1849297-11-5 |

产品名称 |

2-(pyrimidin-2-yloxy)acetamide |

分子式 |

C6H7N3O2 |

分子量 |

153.1 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。